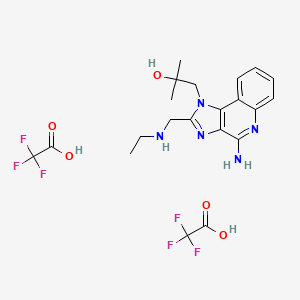

加迪喹莫德三氟乙酸盐

描述

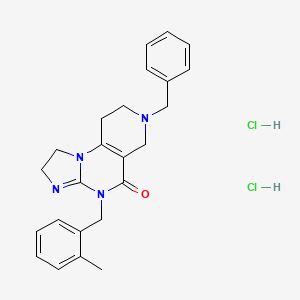

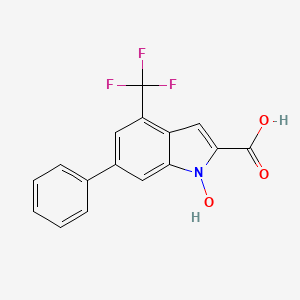

Gardiquimod trifluoroacetate is an experimental drug that acts selectively at both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier . The core structure is 1H-imidazo[4,5-c]quinoline, as found in related drugs such as imiquimod and resiquimod .

Molecular Structure Analysis

The molecular structure of Gardiquimod includes a 1H-imidazo[4,5-c]quinoline core . It is structurally very similar to resiquimod, differing only by an oxygen for nitrogen switch .Chemical Reactions Analysis

Trifluoroacetic acid, a component of Gardiquimod trifluoroacetate, has been used in chemical derivatization of amines for 19F-NMR spectroscopy . Additionally, ultra-short-chain perfluoroalkyl acids like trifluoroacetic acid are known for their high polarity, resulting in low retention using reversed-phase liquid chromatography .Physical And Chemical Properties Analysis

Gardiquimod trifluoroacetate is a solid, white to off-white compound . It is highly soluble in water .科学研究应用

1. 抗 HIV-1 作用

加迪喹莫德三氟乙酸盐已显示出作为病毒感染(如 HIV)治疗剂的潜力。它作为 Toll 样受体 7 (TLR7) 的特异性激动剂,并表现出显着降低巨噬细胞和活化的外周血单核细胞中 HIV-1 感染的能力。这是通过抑制 HIV-1 逆转录酶(HIV-1 生命周期中的早期步骤)和诱导干扰素-α (IFN-α) 转录实现的,突出了其作为免疫系统调节剂和逆转录酶抑制剂的双重作用 (Buitendijk, Eszterhas, & Howell, 2013)。

2. 癌症治疗

加迪喹莫德因其在癌症治疗中的作用而受到研究,特别是与破坏血管的药物 (VDA) 联合使用。这种组合在小鼠黑色素瘤模型中显示出显着的肿瘤生长抑制。包封在聚乳酸-乙醇酸共聚物 (PLGA) 纳米颗粒中的加迪喹莫德诱导免疫刺激,免疫刺激和破坏血管的协同作用有助于抑制肿瘤生长 (Seth 等人,2016)。

3. K562 细胞的抑制

加迪喹莫德通过增强 K562 细胞(慢性髓细胞白血病模型)对人 γδT 细胞杀伤活性的敏感性,显示出对 K562 细胞的抑制作用。它刺激 γδT 细胞的增殖并抑制 K562 细胞的增殖,显示出在白血病治疗中的潜力 (Zhou 等人,2012)。

4. 疫苗开发

加迪喹莫德已用于疫苗开发,特别是与抗原和佐剂相结合用于树突状细胞 (DC) 激活和 T 细胞引发。它在聚合物胶束中的应用增强了免疫反应,表明其在免疫治疗和个性化癌症治疗中的潜力 (Hasegawa & Vlies, 2015)。

5. 利什曼病疫苗佐剂

在内脏利什曼病的一项研究中,加迪喹莫德被评估为热灭活利什曼原虫多诺万抗原的佐剂。它导致接种小鼠的寄生虫负荷较低和免疫反应较高,显示其作为针对这种寄生虫疾病的疫苗佐剂的有效性 (Goyal, Keshav, & Kaur, 2021)。

作用机制

Target of Action

Gardiquimod trifluoroacetate is an experimental drug that acts selectively at both mouse and human forms of Toll-like receptor 7 (TLR7) . TLR7 is a pattern-recognition receptor that plays a crucial role in the host immune responses .

Mode of Action

Gardiquimod trifluoroacetate functions as an immune response modifier . It is a specific agonist for human and mouse TLR7 . Similar to Imiquimod, another imidazoquinoline compound, Gardiquimod induces the activation of NF-κB in HEK293 cells expressing human or mouse TLR7 . It is more potent than Imiquimod .

Pharmacokinetics

Upon resuspension, it is stable for 6 months at -20 °C .

Result of Action

Gardiquimod promotes the proliferation of murine splenocytes, stimulates the activation of splenic T, NK and natural killer T (NKT) cells, increases the cytolytic activity of splenocytes against tumor cell lines, and enhances the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) .

安全和危害

未来方向

生化分析

Biochemical Properties

Gardiquimod trifluoroacetate is an imidazoquinoline compound that induces the activation of NF-κB in HEK293 cells expressing human or murine TLR7 . It is more potent than its imidazoquinoline analog Imiquimod . Gardiquimod trifluoroacetate interacts with TLR7, leading to the overall activation and maturation of antigen-presenting cells, such as dendritic cells (DCs), and the secretion of proinflammatory cytokines and type I IFN .

Cellular Effects

Gardiquimod trifluoroacetate promotes the proliferation of murine splenocytes, stimulates the activation of splenic T, NK and natural killer T (NKT) cells, increases the cytolytic activity of splenocytes against B16 and MCA-38 tumor cell lines, and enhances the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) . It also down-regulates Ca2±induced differentiation marker expression and activates Raf-MEK-ERK and PI3K-AKT signal pathways in HaCaT cells .

Molecular Mechanism

Gardiquimod trifluoroacetate exerts its effects at the molecular level by binding to TLR7, leading to the activation of NF-κB, mitogen-activated protein kinase and other signaling pathways . This results in the secretion of cytokines such as interferon (IFN)-a and tumor-necrosis factor-a .

Temporal Effects in Laboratory Settings

Gardiquimod trifluoroacetate is provided lyophilized and shipped at room temperature. Upon receipt, it should be stored at -20 °C. Upon resuspension, prepare aliquots of Gardiquimod trifluoroacetate and store at -20 °C for long term storage. Resuspended product is stable for 6 months at -20 °C .

Dosage Effects in Animal Models

In a murine model, both Gardiquimod trifluoroacetate and its analog improved the antitumor effects of tumor lysate-loaded DCs, resulting in delayed growth of subcutaneous B16 melanoma tumors and suppression of pulmonary metastasis . Gardiquimod trifluoroacetate demonstrated more potent antitumor activity than its analog .

Metabolic Pathways

It is known to activate TLR7, which is localized to endosomes and recognizes single-stranded RNA, resulting in the activation of various signaling pathways .

Transport and Distribution

As a TLR7 agonist, it is likely to be transported to endosomes where TLR7 is localized .

Subcellular Localization

As a TLR7 agonist, Gardiquimod trifluoroacetate is likely to be localized to endosomes where TLR7 is found

属性

IUPAC Name |

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQPQSJDMJVOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F6N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159840-61-5 | |

| Record name | Gardiquimod trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159840615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GARDIQUIMOD TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6M4HJ0WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)

![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)